molecular formula C14H18O3 B1322834 Methyl 2-cyclopentyl-2-hydroxyphenylacetate CAS No. 1373253-11-2

Methyl 2-cyclopentyl-2-hydroxyphenylacetate

Cat. No.: B1322834
CAS No.: 1373253-11-2
M. Wt: 234.29 g/mol
InChI Key: FAGDYKOFDODHHZ-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a synthesized organic compound. It consists of a cyclopentane ring, a benzene ring, a hydroxyl group, and an ester group, which makes it a unique compound. This compound has recently gained attention in the scientific community due to its remarkable biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopentyl-2-hydroxyphenylacetate typically involves the esterification of 2-cyclopentyl-2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyl-2-hydroxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-cyclopentyl-2-oxophenylacetate.

    Reduction: Formation of 2-cyclopentyl-2-hydroxyphenylmethanol.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-cyclopentyl-2-hydroxyphenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopentyl-2-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to various receptors. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-2-hydroxy-2-phenylacetic acid: Similar structure but lacks the ester group.

    Methyl 2-cyclohexyl-2-hydroxyphenylacetate: Similar ester but with a cyclohexane ring instead of cyclopentane.

    Phenylcyclohexylglycolic acid: Contains a cyclohexane ring and a glycolic acid moiety.

Uniqueness

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-cyclopentyl-2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-17-14(16)13(10-6-2-3-7-10)11-8-4-5-9-12(11)15/h4-5,8-10,13,15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGDYKOFDODHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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